Fmoc-(S,S)-[Pro-Leu]-spirolactame
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Overview
Description
Fmoc-(S,S)-[Pro-Leu]-spirolactame is a compound used in the field of organic synthesis, particularly in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, which helps in the stepwise construction of peptides. The compound this compound is a derivative that incorporates the amino acids proline and leucine in a spirolactame structure, which can enhance the stability and reactivity of the peptide during synthesis.
Scientific Research Applications
Fmoc-(S,S)-[Pro-Leu]-spirolactame has several scientific research applications:
Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs, particularly in targeting specific proteins or pathways in diseases.
Biological Studies: The compound is used in studying protein-protein interactions, enzyme functions, and other biological processes.
Safety and Hazards
Future Directions
Fmoc-modified amino acids and peptides have shown distinct potential for applications due to their self-assembly features. They are being extensively studied for their potential uses in various fields such as cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Mechanism of Action
Target of Action
The primary target of Fmoc-(S,S)-[Pro-Leu]-spirolactame is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
The fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the selective addition of other amino acids . After the peptide chain is formed, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the reaction is typically carried out at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S,S)-[Pro-Leu]-spirolactame typically involves the following steps:
Protection of Amino Groups: The amino groups of proline and leucine are protected using the Fmoc group.
Formation of Spirolactame: The protected amino acids are then coupled to form the spirolactame structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S,S)-[Pro-Leu]-spirolactame undergoes several types of chemical reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine, which exposes the amino groups for further reactions.
Coupling Reactions: The exposed amino groups can undergo coupling reactions with other protected amino acids to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt are frequently used as coupling agents to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are longer peptide chains with specific sequences, which can be further modified or used in various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Similar to Fmoc-Gly-OH, but with alanine as the amino acid.
Uniqueness
Fmoc-(S,S)-[Pro-Leu]-spirolactame is unique due to its spirolactame structure, which provides enhanced stability and reactivity during peptide synthesis. This makes it particularly useful in synthesizing complex peptides that require precise control over the reaction conditions .
Properties
IUPAC Name |
(2S)-2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)/t24-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSUJSPBAXDCJ-CUBQBAPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.